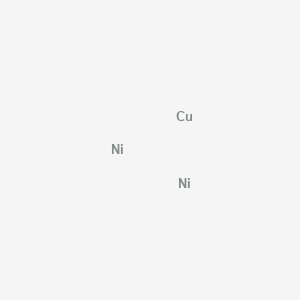

Copper--nickel (1/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Copper-nickel (1/2) is an alloy composed primarily of copper and nickel, with the nickel content being half that of copper. This alloy is known for its excellent resistance to corrosion, particularly in marine environments, and its ability to withstand biofouling. The combination of copper and nickel results in a material that is both durable and versatile, making it suitable for a wide range of applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Copper-nickel alloys can be synthesized through various methods, including melting and casting, powder metallurgy, and additive manufacturing. The most common method involves melting the constituent metals together in a controlled environment to ensure uniform distribution of nickel within the copper matrix. The molten alloy is then cast into desired shapes and allowed to solidify .

Industrial Production Methods: In industrial settings, copper-nickel alloys are typically produced using large-scale melting furnaces. The process involves heating copper and nickel to their melting points, followed by mixing and homogenizing the molten metals. The alloy is then cast into ingots, which can be further processed into sheets, rods, or other forms through rolling, extrusion, or drawing .

Análisis De Reacciones Químicas

Types of Reactions: Copper-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the alloy’s composition and the environmental conditions.

Common Reagents and Conditions:

Oxidation: Copper-nickel alloys can oxidize when exposed to air or water, forming a protective oxide layer that enhances corrosion resistance. Common oxidizing agents include oxygen and water.

Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen or carbon monoxide, which can remove oxygen from the oxide layer.

Substitution: Substitution reactions involve the replacement of one metal ion with another in the alloy matrix.

Major Products Formed: The primary products of these reactions include various oxides, such as copper oxide and nickel oxide, which contribute to the alloy’s corrosion resistance. Additionally, substitution reactions can result in the formation of new alloy compositions with altered properties .

Aplicaciones Científicas De Investigación

Copper-nickel alloys have a wide range of scientific research applications due to their unique properties:

Mecanismo De Acción

The mechanism by which copper-nickel alloys exert their effects is primarily related to their ability to form stable oxide layers that protect the underlying metal from further corrosion. The presence of nickel enhances the alloy’s resistance to oxidation and biofouling. Copper ions can disrupt microbial cell membranes, leading to their antimicrobial properties. Additionally, the alloy’s mechanical properties are influenced by the interaction between copper and nickel atoms within the crystal lattice .

Comparación Con Compuestos Similares

Copper-nickel alloys can be compared to other similar compounds, such as:

Brass (Copper-Zinc): Brass is another copper-based alloy, but it contains zinc instead of nickel. While brass is known for its machinability and acoustic properties, copper-nickel alloys offer superior corrosion resistance and strength.

Bronze (Copper-Tin): Bronze is an alloy of copper and tin, known

Propiedades

Número CAS |

189183-85-5 |

|---|---|

Fórmula molecular |

CuNi2 |

Peso molecular |

180.93 g/mol |

Nombre IUPAC |

copper;nickel |

InChI |

InChI=1S/Cu.2Ni |

Clave InChI |

OPXJEFFTWKGCMW-UHFFFAOYSA-N |

SMILES canónico |

[Ni].[Ni].[Cu] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanethiol, 2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis-](/img/structure/B12565673.png)

![Acetic acid--[4-(prop-2-yn-1-yl)cyclohexyl]methanol (1/1)](/img/structure/B12565679.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1-ethylcyclohexyl ester](/img/structure/B12565681.png)

![2-Methoxy-4-[3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12565704.png)

![2-Butanone, 1-[3-(1,3-dioxolan-2-yl)phenyl]-3-methyl-](/img/structure/B12565721.png)

![Pyridine, 2-[8-(3-pyridinyl)-1-naphthalenyl]-](/img/structure/B12565723.png)

![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)

![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)

![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)